ethyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate
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Overview
Description
Ethyl 5-hydroxy-2-methyl-1-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate typically involves multiple stepsFor instance, the Nenitzescu synthesis is often employed, which involves the reaction of enamines with quinones in the presence of catalysts like zinc chloride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This includes using high-efficiency catalysts, solvent systems, and purification techniques such as chromatography. The process is designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-methyl-1-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce halogen atoms onto the indole ring .
Scientific Research Applications
Ethyl 5-hydroxy-2-methyl-1-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate
- Ethyl 6-methoxy-3-methylindole-2-carboxylate
- Benzofuro[3,2-b]indole derivatives
Uniqueness
What sets ethyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate apart is its specific substituents, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C33H33NO4 |
---|---|
Molecular Weight |
507.6g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]benzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C33H33NO4/c1-5-37-32(36)30-22(2)34(31-27-14-10-9-13-26(27)29(35)21-28(30)31)19-20-38-25-17-15-24(16-18-25)33(3,4)23-11-7-6-8-12-23/h6-18,21,35H,5,19-20H2,1-4H3 |
InChI Key |
GRELJJHCZLQVQQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CCOC4=CC=C(C=C4)C(C)(C)C5=CC=CC=C5)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CCOC4=CC=C(C=C4)C(C)(C)C5=CC=CC=C5)C |
Origin of Product |
United States |
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